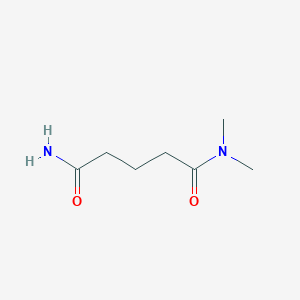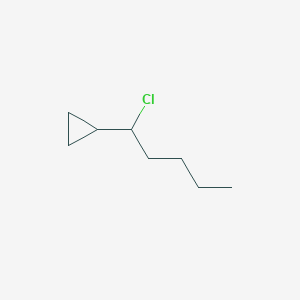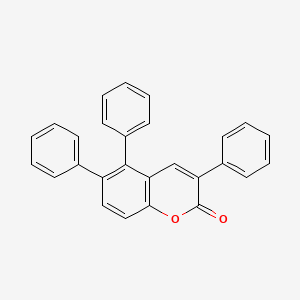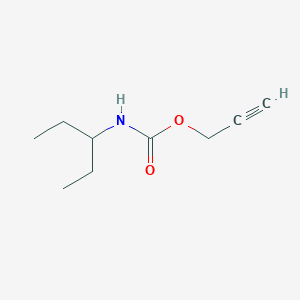![molecular formula C15H17O4P B14387539 [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid CAS No. 89561-62-6](/img/structure/B14387539.png)
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenylethyl moiety substituted with a 3-methylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid typically involves the reaction of 3-methylphenol with phenylethyl bromide to form 1-(3-methylphenoxy)-1-phenylethane. This intermediate is then reacted with phosphorus trichloride (PCl3) and subsequently hydrolyzed to yield the desired phosphonic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to accelerate the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides and amines can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of phosphine derivatives.
Substitution: Formation of substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing reaction rates and selectivity.
Material Science: It is used in the synthesis of advanced materials, including polymers and nanocomposites.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting phosphatases.
Drug Development: It is explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Medicine:
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Research is ongoing to explore its use in treating various medical conditions.
Industry:
Agriculture: The compound is investigated for its potential as a pesticide or herbicide.
Electronics: It is used in the fabrication of electronic components due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate
Comparison:
- This compound is unique due to the presence of the phosphonic acid group, which imparts distinct chemical reactivity and biological activity.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphinic acid has a similar structure but with a phosphinic acid group, leading to different reactivity and applications.
- [1-(3-Methylphenoxy)-1-phenylethyl]phosphonate contains a phosphonate group, which affects its solubility and interaction with biological targets .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
89561-62-6 |
|---|---|
Molekularformel |
C15H17O4P |
Molekulargewicht |
292.27 g/mol |
IUPAC-Name |
[1-(3-methylphenoxy)-1-phenylethyl]phosphonic acid |
InChI |
InChI=1S/C15H17O4P/c1-12-7-6-10-14(11-12)19-15(2,20(16,17)18)13-8-4-3-5-9-13/h3-11H,1-2H3,(H2,16,17,18) |
InChI-Schlüssel |
QGYZDTVQKJDIBD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)OC(C)(C2=CC=CC=C2)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(Bicyclo[4.1.0]heptan-7-yl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14387477.png)


![2-(7-Ethyl-2,3-dimethylimidazo[1,2-b][1,2,4]triazin-6-yl)phenol](/img/structure/B14387504.png)

![1-[(Thiophen-2-yl)methyl]-3,4,5,6,7,8-hexahydroisoquinoline](/img/structure/B14387512.png)
![6-Chloro-3-oxatricyclo[3.2.1.0~2,4~]octane-6-carbonitrile](/img/structure/B14387515.png)


![10-Bromo-4-nitro-7H-benzo[C]carbazole](/img/structure/B14387546.png)
